molecular formula C16H18N2O3 B8633795 Tert-butyl 4-(4-aminophenoxy)picolinate

Tert-butyl 4-(4-aminophenoxy)picolinate

Cat. No.: B8633795
M. Wt: 286.33 g/mol
InChI Key: KCAPIUNPYGHDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-aminophenoxy)picolinate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a picolinate core linked to a 4-aminophenoxy group, which is further functionalized with a tert-butyl ester. The tert-butyl group is a common moiety in organic synthesis known to influence the properties of a molecule, potentially enhancing its stability and altering its solubility profile . The 4-aminophenoxy scaffold is a recognized pharmacophore in drug discovery. Scientific studies on closely related structures, specifically 4-(4-aminophenoxy)pyridinamide derivatives , have demonstrated promising antitumor activities . These related compounds have been designed as potential targeted therapy agents, showing potent inhibitory effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The primary amine on the phenyl ring makes this reagent a versatile intermediate for constructing more complex molecules. It can undergo various coupling reactions, such as amide bond formation, to create a diverse library of compounds for biological screening . Researchers can utilize this compound in the design and synthesis of novel small molecules for evaluating their mechanism of action, including kinase inhibition and the induction of apoptosis in target cells. This compound is supplied for research use only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(19)14-10-13(8-9-18-14)20-12-6-4-11(17)5-7-12/h4-10H,17H2,1-3H3

InChI Key

KCAPIUNPYGHDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between tert-butyl 4-(4-aminophenoxy)picolinate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications
This compound C₁₆H₁₈N₂O₃ 286.33 g/mol tert-butyl ester, 4-aminophenoxy High stability, used in urea-linked drug intermediates
Ethyl 4-(4-nitrophenoxy)picolinate (9a) C₁₄H₁₂N₂O₅ 288.26 g/mol ethyl ester, 4-nitrophenoxy Nitro group enables reduction to amine; lower hydrolytic stability vs. tert-butyl
4-(4-Aminophenoxy)-N-methylpicolinamide (4) C₁₃H₁₃N₃O₂ 243.26 g/mol N-methylamide, 4-aminophenoxy Amide group enhances metabolic stability; limited reactivity for further derivatization
Ethyl 4-amino-5-fluoropicolinate C₈H₉FN₂O₂ 200.17 g/mol ethyl ester, 5-fluoro, 4-amino Fluorine enhances electronegativity; potential for kinase inhibition
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate C₁₂H₁₅BrN₂O₄ 347.17 g/mol methyl ester, bromine, Boc-protected amino Bromine enables cross-coupling reactions; Boc group aids in amino protection

Reactivity and Stability

  • Ester Hydrolysis: Tert-butyl esters exhibit superior stability under acidic/basic conditions compared to ethyl or methyl esters due to steric hindrance. For example, ethyl 4-(4-nitrophenoxy)picolinate (9a) is more prone to hydrolysis, requiring careful handling. In contrast, the N-methylamide derivative (compound 4) resists hydrolysis entirely due to the amide bond’s lower reactivity.
  • Functional Group Versatility: The 4-aminophenoxy group in this compound allows for urea or sulfonamide formation, as demonstrated in its reaction with chloro-trifluoromethylphenyl urea precursors. Nitro groups (e.g., in compound 9a) can be reduced to amines, enabling further functionalization.

Analytical Characterization

  • HPLC methods for this compound use Synergi 4µ POLAR-RP columns with methanol-phosphate gradients, ensuring >99% purity.
  • GC/MS and FTIR are critical for confirming structural integrity in analogs like 4-methoxybutyrylfentanyl derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 4-(4-aminophenoxy)picolinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 4-aminophenol with a picolinate precursor (e.g., 4-chloro-N-methylpicolinamide) in a polar aprotic solvent like DMF or DMSO under basic conditions (e.g., potassium tert-butoxide or sodium hydride) at 80–100°C for 6–8 hours . Yield optimization involves controlling stoichiometry (1:1.05 molar ratio of phenol to chloride derivative), inert atmosphere (nitrogen), and post-reaction purification via liquid-liquid extraction (ethyl acetate/brine) followed by column chromatography .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic proton environment and tert-butyl group integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₃N₃O₂, MW 243.26) . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, ensuring >95% purity. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O stretch at ~1650 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design and evaluate derivatives of this compound to improve antitumor activity, particularly against c-Met-dependent cancers?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve introducing substituents to the terminal benzene ring (e.g., halogens, methyl, or methoxy groups) and modifying the picolinamide scaffold. In vitro evaluation uses MTT assays against c-Met-driven cancer cell lines (e.g., HepG2 or HCT116) . Promising candidates undergo kinase inhibition profiling (e.g., c-Met IC₅₀ determination via enzymatic assays) and in vivo xenograft models to validate efficacy and pharmacokinetics (e.g., oral bioavailability and tumor volume reduction) .

Q. What methodologies are recommended for analyzing the metabolic stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) stability studies are conducted at 37°C for 24 hours. Degradation products are identified using Liquid Chromatography-Mass Spectrometry (LC-MS), with focus on tert-butyl group hydrolysis or oxidative deamination . Accelerated stability testing (40°C/75% RH for 6 months) evaluates solid-state degradation, supported by thermogravimetric analysis (TGA) to assess thermal stability .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound derivatives?

  • Methodological Answer : In vitro-in vivo correlation (IVIVC) issues may arise from poor solubility or metabolic instability. Strategies include:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations.
  • Metabolic profiling : Liver microsome assays (human/rodent) identify cytochrome P450-mediated degradation.
  • Pharmacokinetic adjustments : Modify dosing regimens (e.g., twice daily) or employ prodrug strategies to improve half-life .

Q. What safety protocols are critical during the synthesis and handling of this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for reactions involving volatile solvents (DMF, thionyl chloride). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For skin/eye contact, rinse immediately with water for 15 minutes . Waste disposal follows institutional guidelines for organic amines and halogenated byproducts.

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